molecular formula C18H14Cl2N2O3 B13656845 (Z)-1-(3,4-Dichlorophenyl)-4-(4-ethoxybenzylidene)pyrazolidine-3,5-dione

(Z)-1-(3,4-Dichlorophenyl)-4-(4-ethoxybenzylidene)pyrazolidine-3,5-dione

Cat. No.: B13656845
M. Wt: 377.2 g/mol
InChI Key: XFGORAOOZWWQKK-ZROIWOOFSA-N
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Description

(Z)-1-(3,4-Dichlorophenyl)-4-(4-ethoxybenzylidene)pyrazolidine-3,5-dione is a synthetic organic compound that belongs to the class of pyrazolidine-3,5-diones This compound is characterized by the presence of a dichlorophenyl group and an ethoxybenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-1-(3,4-Dichlorophenyl)-4-(4-ethoxybenzylidene)pyrazolidine-3,5-dione typically involves the condensation of 3,4-dichlorophenylhydrazine with ethyl 4-ethoxybenzylideneacetate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The presence of reactive groups allows for substitution reactions, where one or more atoms in the compound are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a catalyst in various chemical reactions.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine:

  • Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

Industry:

  • Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (Z)-1-(3,4-Dichlorophenyl)-4-(4-ethoxybenzylidene)pyrazolidine-3,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • (Z)-1-(3,4-Dichlorophenyl)-4-(4-methoxybenzylidene)pyrazolidine-3,5-dione
  • (Z)-1-(3,4-Dichlorophenyl)-4-(4-hydroxybenzylidene)pyrazolidine-3,5-dione

Comparison:

  • The presence of different substituents (ethoxy, methoxy, hydroxy) on the benzylidene moiety can significantly affect the chemical and biological properties of these compounds.
  • (Z)-1-(3,4-Dichlorophenyl)-4-(4-ethoxybenzylidene)pyrazolidine-3,5-dione is unique due to the ethoxy group, which may enhance its solubility and reactivity compared to its analogs.

Properties

Molecular Formula

C18H14Cl2N2O3

Molecular Weight

377.2 g/mol

IUPAC Name

(4Z)-1-(3,4-dichlorophenyl)-4-[(4-ethoxyphenyl)methylidene]pyrazolidine-3,5-dione

InChI

InChI=1S/C18H14Cl2N2O3/c1-2-25-13-6-3-11(4-7-13)9-14-17(23)21-22(18(14)24)12-5-8-15(19)16(20)10-12/h3-10H,2H2,1H3,(H,21,23)/b14-9-

InChI Key

XFGORAOOZWWQKK-ZROIWOOFSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C\2/C(=O)NN(C2=O)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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